2-((2,5-二甲苯甲基)硫代)-3-甲基-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a pyrimidine ring, which is a key component of many biological molecules, including the nucleotides in DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and pyrimidine rings, along with the thio and methyl groups. The exact 3D structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and pyrimidine rings, as well as the thio and methyl groups. The sulfur atom in the thio group could potentially act as a nucleophile in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and pyrimidine rings could contribute to its aromaticity and stability .科学研究应用
合成和结构应用
5H-嘧啶并[5,4-b]吲哚衍生物合成中的 3-氨基-1H-吲哚-2-羧酸甲酯3-氨基-1H-吲哚-2-羧酸甲酯已被用于合成 5H-嘧啶并[5,4-b]吲哚衍生物,揭示了它们在创建复杂有机结构方面的潜力。这些衍生物表现出不同的反应性,导致形成诸如 3-芳基-1H-嘧啶并[5,4-b]吲哚-2,4(3H,5H)-二酮和 3-芳基-2-硫代-2,3-二氢-1H-嘧啶并[5,4-b]吲哚-4(5H)-酮的化合物,然后在氮或硫原子处进一步烷基化。这表明该化合物在有机合成中以及在新型药物开发中的潜在用途 (Shestakov 等人,2009).
BET 溴结构域抑制4-(6-甲氧基-2-甲基-4-(喹啉-4-基)-9H-嘧啶并[4,5-b]吲哚-7-基)-3,5-二甲基异恶唑 (CD161) 是一种从含 9H-嘧啶并[4,5-b]吲哚的化合物合成的著名化合物。它已证明对 BET 蛋白具有有效的抑制作用,在急性白血病和三阴性乳腺癌模型中显示出显着的抗肿瘤活性。该化合物的合成和生物活性强调了 5H-嘧啶并[5,4-b]吲哚衍生物在癌症治疗中的治疗潜力 (赵等人,2017).
化学性质和反应
催化的级联环化已经开发出一种涉及 Cu(I) 催化的和碱促进的 [5 + 2 + 1] 级联环化的创新方案,提供了一种制备 5H-嘧啶并[5,4-b]吲哚衍生物的方法。该方法展示了该化合物在化学合成中的多功能性,提供了一种以高产率生成结构多样分子的途径 (吴等人,2022).
生物活性与潜在应用
肾上腺素受体结合已经合成了一系列衍生物,即 3-[ω-[4-(4-取代苯基)哌嗪-1-基]烷基]-5H-嘧啶并[5,4-b]吲哚-(1H,3H)-2,4-二酮,并测试了它们对 α1A、α1B 和 α1D 肾上腺素受体亚型的亲和力。一些化合物对 α1D-肾上腺素受体亚型显示出显着的亲和力和选择性,表明在靶向这些受体方面具有潜在的药理应用 (罗密欧等人,2001).
抗氧化和抗菌特性某些合成的 5H-嘧啶并[5,4-b]吲哚衍生物已表现出有希望的抗氧化和抗菌活性。这突出了它们在开发具有抗氧化和抗菌特性的新治疗剂中的潜在用途 (桑丹等人,2012).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-12-8-9-13(2)14(10-12)11-25-20-22-17-15-6-4-5-7-16(15)21-18(17)19(24)23(20)3/h4-10,21H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCGEVFVRFTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。